molecular formula C11H6ClF3N6 B2859258 3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 321526-20-9

3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2859258
CAS No.: 321526-20-9
M. Wt: 314.66
InChI Key: PDIMSUIGJWIYCN-UHFFFAOYSA-N
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Description

3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains multiple functional groups, including a triazole, pyrazole, and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Coupling Reactions: The triazole and pyrazole rings are then coupled with a chlorinated pyridine derivative through nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole and pyrazole rings.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance:

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Triazolam: A sedative-hypnotic drug with a triazole ring.

Uniqueness

3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine is unique due to the combination of its triazole, pyrazole, and pyridine rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-2-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N6/c12-8-1-7(11(13,14)15)3-16-10(8)21-4-6(2-19-21)9-17-5-18-20-9/h1-5H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIMSUIGJWIYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)C3=NC=NN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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